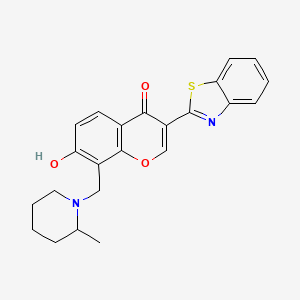

3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one

Description

3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one (CAS: 637747-57-0) is a synthetic organic compound with a molecular formula of C₂₃H₂₂N₂O₃S and a molecular weight of 406.5 g/mol. Its structure integrates three critical moieties:

- Benzothiazole: Known for its role in anticancer and antimicrobial activities.

- Chromenone: Imparts antioxidant properties.

- 2-Methyl-piperidine: Enhances solubility and bioavailability.

Its synthesis involves multi-step reactions, including Pechmann condensation and coupling strategies optimized for industrial scalability .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-14-6-4-5-11-25(14)12-16-19(26)10-9-15-21(27)17(13-28-22(15)16)23-24-18-7-2-3-8-20(18)29-23/h2-3,7-10,13-14,26H,4-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMBWXPVXZPNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Chromenone Synthesis: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.

Coupling Reactions: The final step involves coupling the benzothiazole and chromenone structures, often using a base-catalyzed reaction or a transition metal-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The benzothiazole moiety can be reduced under specific conditions to form a dihydrobenzothiazole.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties.

Case Studies

A study conducted by Nacher-Luis et al. (2024) demonstrated that similar benzothiazole derivatives inhibited the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various bacterial strains.

Activity Spectrum

Preliminary studies indicate effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The presence of the piperidine group enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioactivity against these pathogens.

Neuropharmacological Effects

The structural characteristics of the compound suggest potential applications in neuropharmacology.

Potential Applications

Compounds containing piperidine rings are often associated with effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is necessary to elucidate these effects specifically for this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Nacher-Luis et al., 2024 |

| Antimicrobial | Activity against S. aureus, E. coli | Nacher-Luis et al., 2024 |

| Neuropharmacological | Potential effects on serotonin receptors | Nacher-Luis et al., 2024 |

Mechanism of Action

The mechanism of action of 3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole and chromenone moieties could play a role in binding to molecular targets, while the piperidine group might enhance solubility or bioavailability.

Comparison with Similar Compounds

Mechanistic Insights and Unique Advantages

The target compound’s dual benzothiazole-chromenone architecture enables multi-target interactions:

- Benzothiazole : Inhibits kinases (e.g., Chk1) via π-π stacking with ATP-binding pockets .

- Chromenone: Scavenges reactive oxygen species (ROS), reducing oxidative stress in cancer cells .

- 2-Methyl-piperidine : Optimizes logD (2.8) for balanced membrane permeability and solubility .

In contrast, quinazolinone-based analogs primarily act as topoisomerase inhibitors, while ethyl-substituted derivatives favor CNS penetration due to increased lipophilicity .

Biological Activity

3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one is a complex organic compound that has garnered attention for its potential biological activities, including anticancer, antibacterial, and antioxidant properties. The compound features a unique combination of benzothiazole, chromenone, and piperidine structures, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 406.5 g/mol. The compound's structure includes:

- Benzothiazole moiety : Known for its role in various biological activities.

- Chromenone core : Associated with antioxidant properties.

- Piperidine group : Enhances solubility and bioavailability.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The benzothiazole and chromenone moieties may facilitate binding to molecular targets, while the piperidine group could enhance the compound's pharmacological profile.

Anticancer Activity

Research indicates that derivatives of benzothiazole and chromone exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various cell lines. A study involving a related compound demonstrated the ability to induce apoptosis in prostate cancer cells (PC3 and DU145) through mechanisms such as cell cycle arrest and chromatin condensation .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|---|

| Compound 18 | PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| Compound 18 | DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

| 4-MMPB | PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . This suggests potential applications in treating bacterial infections.

Antioxidant Activity

The presence of hydroxy groups in the structure may confer antioxidant properties, enabling the compound to scavenge free radicals and protect cellular components from oxidative damage .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of a benzothiazole derivative on HeLa cells, revealing significant inhibition of Chk1 kinase at concentrations as low as . This highlights the potential of similar compounds in targeting cancer pathways .

- Antibacterial Testing : Compounds structurally related to our target were tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy superior to traditional antibiotics in some cases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with chromen-4-one precursors. Key steps include:

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to facilitate cyclization reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintain 60–80°C during coupling steps to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzothiazole at C3, piperidinylmethyl at C8). Aromatic protons in the 6.5–8.5 ppm range and downfield hydroxyl (7-hydroxy) signals (~12 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 436.12).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use microbroth dilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for crystallographic refinement; adjust thermal parameters and occupancy for disordered regions .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic bond lengths/angles. Discrepancies >0.05 Å suggest dynamic behavior (e.g., piperidine ring flexibility) .

- Molecular Dynamics : Simulate solvent effects (e.g., explicit water models) to assess conformational stability .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Derivatization : Introduce sulfonate or PEG groups at the 7-hydroxy position.

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) in formulations to enhance solubility without altering bioactivity.

- pH Adjustment : Ionize the piperidine moiety (pKa ~9.5) via buffered solutions (pH 6–7) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Replace the benzothiazole (C3) with pyridine or thiazole rings; modify the piperidine (C8) to morpholine or pyrrolidine.

- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents.

- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with activity .

Q. What advanced techniques address discrepancies in NMR data caused by dynamic behavior?

- Methodological Answer :

- VT-NMR : Perform variable-temperature NMR (e.g., 25–60°C) to observe coalescence of split signals (e.g., piperidine chair-flip).

- 2D EXSY : Detect exchange between conformational states.

- DFT-MD Integration : Simulate temperature-dependent chemical shifts for validation .

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy pathways).

- Membrane Permeability : Measure cellular uptake via LC-MS/MS; low intracellular concentrations in resistant lines may explain discrepancies.

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms) to rule out rapid inactivation .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | R-factor < 0.05, resolution < 1.0 Å |

| DFT (B3LYP/6-311++G**) | Conformational analysis | ΔE between conformers < 2 kcal/mol |

| HPLC-PDA | Purity assessment | Retention time ±0.1 min, λ_max 320 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.